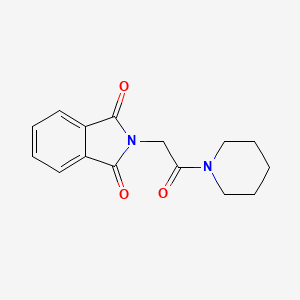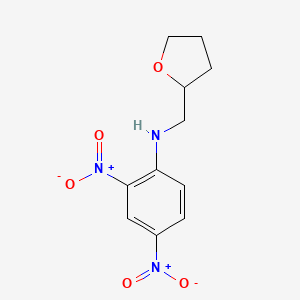![molecular formula C28H34N6O4 B2920897 N-isobutyl-4-(3-methylbutyl)-2-{2-[methyl(phenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1224006-73-8](/img/structure/B2920897.png)
N-isobutyl-4-(3-methylbutyl)-2-{2-[methyl(phenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Core Structure : The compound contains a triazoloquinazoline scaffold, which is fused with a tetrazine ring. The presence of the tetrazine moiety suggests potential energetic properties .
Chemical Reactions Analysis
- Detonation Performance : The presence of the tetrazine ring suggests potential use as an energetic material. Calculations of detonation velocity (Dv) and pressure (P) can provide insights into its explosive properties .
- Weak Interactions : X-ray diffraction studies can reveal weak interactions within the crystal lattice, affecting stability and sensitivity .
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations
The synthesis and chemical transformations of heterocyclic compounds similar to the queried compound have been a subject of extensive research. For example, the synthesis of derivatives within the triazoloquinazoline and oxazoloquinazolinone families demonstrates the versatility and reactivity of these heterocycles. These synthetic approaches often involve reactions with isocyanates, carbodiimides, or amidrazones, leading to the formation of diverse heterocyclic structures with potential for further functionalization (Chern et al., 1988; Crabb et al., 1999). These methodologies highlight the synthetic accessibility of triazoloquinazoline derivatives, suggesting potential routes for the synthesis of the compound .
Biological Activity and Potential Therapeutic Applications
The biological activity of triazoloquinazoline derivatives has been a focal point of research, with studies exploring their antimicrobial, antifungal, and anticancer properties. For instance, novel triazolo[1,5-a]quinazoline-3-carboxamides have demonstrated selective antibacterial and antifungal effects, indicating the potential for these compounds to serve as leads in the development of new antimicrobial agents (Pokhodylo et al., 2021). Additionally, certain [1,2,4]triazolo[4,3-a]quinazoline derivatives have been identified as potent adenosine receptor antagonists, suggesting their utility in the design of novel therapeutics for depression and other CNS disorders (Sarges et al., 1990). These findings underscore the significant interest in the therapeutic applications of triazoloquinazoline derivatives and related heterocyclic compounds.
Anticancer Activity
The exploration of triazoloquinazoline derivatives as anticancer agents has revealed their potential in inhibiting various cancer cell lines. The synthesis of new derivatives and their evaluation against human cancer cell lines have provided insights into the structure-activity relationships necessary for anticancer activity. For example, a study on [1,2,4]triazolo[4,3-a]quinolin-7-amine–derived ureas showed significant cytotoxicity against specific cancer cell lines, highlighting the anticancer potential of these compounds (Reddy et al., 2015).
Propriétés
IUPAC Name |
2-[2-(N-methylanilino)-2-oxoethyl]-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O4/c1-18(2)13-14-32-26(37)22-12-11-20(25(36)29-16-19(3)4)15-23(22)34-27(32)30-33(28(34)38)17-24(35)31(5)21-9-7-6-8-10-21/h6-12,15,18-19H,13-14,16-17H2,1-5H3,(H,29,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQZGMZDXQCUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN(C3=O)CC(=O)N(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutyl-4-(3-methylbutyl)-2-{2-[methyl(phenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2920814.png)

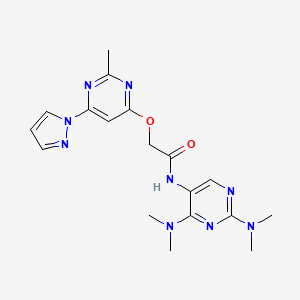
![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2920818.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2920820.png)
![4-Chloro-2-(methylsulfanyl)pyrido[3`,2`:4,5]thieno[3,2-d]pyrimidine](/img/structure/B2920822.png)
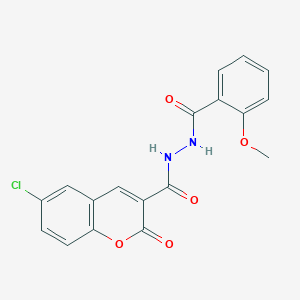

![N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2920830.png)
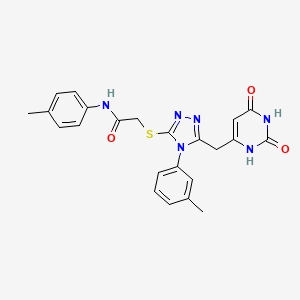
![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2920832.png)

